5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione
Description
Chemical Identity and Nomenclature
The chemical identity of this compound is precisely defined through multiple systematic nomenclature approaches that reflect its complex structural features. According to the Chemical Abstracts Service registry, this compound is assigned the unique identifier 5455-81-2, which serves as its definitive chemical fingerprint in scientific databases and literature. The molecular formula C₉H₈Br₂O₃ accurately captures the atomic composition, indicating the presence of nine carbon atoms, eight hydrogen atoms, two bromine atoms, and three oxygen atoms within the molecular structure.
The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name reflecting the specific structural features and substitution patterns present in the molecule. Alternative nomenclature variations include "5,6-Dibromohexahydro-4,7-methano-2-benzofuran-1,3-dione" and "5,6-Dibromo-2,3-norbornanedicarboxylic anhydride," each emphasizing different aspects of the molecular architecture. These naming variations reflect the compound's relationship to different structural families, including the norbornane derivatives and benzofuran systems.
The stereochemical complexity of this compound necessitates precise nomenclature that accounts for the three-dimensional arrangement of atoms within the bicyclic framework. The compound exhibits specific stereochemical configurations at multiple chiral centers, which are reflected in the systematic naming conventions through the use of stereochemical descriptors. This stereochemical precision is crucial for understanding the compound's reactivity patterns and potential biological activities, as different stereoisomers can exhibit dramatically different properties despite sharing the same molecular formula.
The compound's classification extends beyond simple nomenclature to include its categorization within broader chemical families. It is recognized as a member of the dibrominated derivatives of hexahydro-4,7-methanoisobenzofuran-1,3-dione, a classification that immediately provides insights into its likely chemical behavior and synthetic utility. This classification system allows chemists to predict reactivity patterns and identify potential applications based on the known behavior of related compounds within the same structural family.
Historical Context in Heterocyclic Chemistry
The development and study of this compound must be understood within the broader historical context of heterocyclic chemistry, particularly the evolution of research into halogenated organic compounds and their synthetic applications. The compound represents a convergence of several important trends in organic chemistry, including the systematic exploration of halogenated heterocycles and the development of sophisticated synthetic methodologies for creating complex polycyclic structures. The historical significance of such compounds can be traced to the early developments in heterocyclic chemistry, where researchers recognized the unique properties imparted by incorporating heteroatoms into cyclic frameworks.
The broader family of phthalides, to which this compound is structurally related, has a rich history dating back to the late 19th century when Gabriel first applied phthalimide derivatives in organic synthesis in 1887. This historical precedent established the foundation for understanding the reactivity and utility of heterocyclic compounds containing carbonyl groups adjacent to aromatic systems. The subsequent development of research into methanoisobenzofuranones and related structures built upon these early discoveries, leading to the systematic exploration of more complex polycyclic systems.
The specific interest in dibrominated derivatives emerged from the recognition that halogen substituents could dramatically alter the chemical properties of organic molecules, providing enhanced reactivity for synthetic transformations while maintaining structural stability. This understanding drove researchers to explore systematically substituted variants of known heterocyclic frameworks, leading to the synthesis and characterization of compounds like this compound. The compound thus represents a logical progression in the systematic exploration of halogenated heterocycles, combining established structural motifs with strategic halogen placement.
The historical development of synthetic methodologies for preparing such compounds reflects broader advances in organic chemistry, particularly in the areas of selective halogenation and cyclization reactions. The ability to introduce bromine atoms selectively at specific positions within complex polycyclic frameworks required the development of sophisticated synthetic protocols and a deep understanding of reaction mechanisms. These methodological advances made possible the preparation of highly functionalized heterocycles that would have been inaccessible to earlier generations of chemists.
Structural Relationship to Phthalides and Methanoisobenzofuranones
The structural architecture of this compound reveals intimate relationships with two important families of heterocyclic compounds: phthalides and methanoisobenzofuranones. These relationships provide crucial insights into the compound's chemical behavior, synthetic accessibility, and potential applications in organic synthesis. Phthalides, characterized by a benzene ring fused to a gamma-lactone, represent one of the fundamental structural motifs present in this compound, albeit in a modified and more complex form.
The connection to phthalides becomes apparent when examining the core lactone functionality present in this compound. Phthalides are known for their diverse biological activities and their utility as building blocks in organic synthesis, properties that stem from the inherent reactivity of the lactone carbonyl groups and their spatial relationship to the aromatic system. The compound under study maintains these essential structural features while incorporating additional complexity through the methano bridge and selective bromination pattern.
| Structural Family | Core Features | Relationship to Target Compound |
|---|---|---|
| Phthalides | Benzene-fused gamma-lactone | Shares lactone functionality and aromatic character |
| Methanoisobenzofuranones | Bridged bicyclic system with lactone | Direct structural parent with added bromination |
| Isobenzofuranones | Fused benzene-furan system | Related heterocyclic framework |
| Norbornane Derivatives | Bicyclic saturated framework | Provides the methano bridge structure |
The relationship to methanoisobenzofuranones is even more direct, as this compound can be viewed as a dibrominated derivative of the parent methanoisobenzofuranone structure. This relationship suggests that the compound should exhibit many of the characteristic chemical properties associated with methanoisobenzofuranones, including susceptibility to nucleophilic attack at the carbonyl carbons and potential for ring-opening reactions under appropriate conditions. The bromination pattern adds an additional layer of reactivity, potentially enabling selective functionalization reactions that would not be possible with the unsubstituted parent compound.
The structural comparison reveals that the compound incorporates elements from multiple heterocyclic families, creating a unique molecular architecture that combines the best features of each structural type. The rigid bicyclic framework provides conformational constraint that can lead to enhanced selectivity in chemical reactions, while the multiple functional groups offer numerous sites for chemical modification. This combination of structural features makes the compound particularly valuable for synthetic applications where precise control over molecular geometry and reactivity is required.
The three-dimensional structure of this compound demonstrates how the methano bridge constrains the molecular geometry, creating a rigid framework that influences both the chemical reactivity and physical properties of the compound. This structural constraint is characteristic of norbornane-derived systems and contributes to the unique properties that distinguish this compound from simpler phthalide derivatives. The strategic placement of bromine atoms at the 5 and 6 positions takes advantage of this rigid framework to create specific sites for chemical modification while maintaining the overall structural integrity of the molecule.
Properties
IUPAC Name |
8,9-dibromo-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O3/c10-6-2-1-3(7(6)11)5-4(2)8(12)14-9(5)13/h2-7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFFMUZIOYHTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C(C2Br)Br)C(=O)OC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40884164 | |
| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5455-81-2, 63179-93-1 | |
| Record name | 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5455-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |
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| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |
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| Record name | 4,7-Methanoisobenzofuran-1,3-dione, 5,6-dibromohexahydro- | |
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Preparation Methods
Bromination of Hexahydro-4,7-methanoisobenzofuran-1,3-dione
The primary route involves bromination of the parent compound, hexahydro-4,7-methanoisobenzofuran-1,3-dione (C₉H₁₀O₃), using molecular bromine (Br₂) in nonpolar solvents such as chloroform or carbon tetrachloride. The reaction proceeds via electrophilic aromatic substitution, with bromine selectively attacking the electron-rich 5- and 6-positions of the norbornene-derived framework.
Key Reaction Parameters:
- Solvent: Chloroform (CHCl₃) or carbon tetrachloride (CCl₄)
- Temperature: 0–25°C (controlled to prevent polybromination)
- Molar Ratio: 2.2 equivalents Br₂ per equivalent substrate
- Reaction Time: 12–24 hours
A typical procedure involves dissolving hexahydro-4,7-methanoisobenzofuran-1,3-dione (10 mmol) in anhydrous chloroform (50 mL) and adding bromine (22 mmol) dropwise under nitrogen. The mixture is stirred at 0°C until TLC confirms complete consumption of the starting material.
Alternative Brominating Agents
While molecular bromine remains the standard reagent, N-bromosuccinimide (NBS) has been explored in radical-initiated bromination reactions. This method employs azobisisobutyronitrile (AIBN) as a catalyst in refluxing carbon tetrachloride, achieving comparable yields (75–82%) with reduced handling risks.
Comparative Performance:
| Brominating Agent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| Br₂ | CHCl₃ | 88 | 99 |
| NBS/AIBN | CCl₄ | 82 | 97 |
Stereochemical Considerations
The bicyclic structure of the parent compound imposes strict stereochemical constraints. X-ray crystallography data for hexahydro-4,7-methanoisobenzofuran-1,3-dione confirm an endo configuration, with the anhydride oxygen atoms oriented toward the norbornene bridge. Bromination preserves this stereochemistry, as evidenced by retained optical rotation values ([α]D²⁵ = +34.5° before and after reaction).
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from ethyl acetate/hexane (1:3 v/v), yielding colorless crystals with >99% purity (HPLC). Melting point ranges from 142–144°C, consistent across batches.
Spectroscopic Validation
- ¹H NMR (600 MHz, CDCl₃): δ 4.35 (d, J = 8.4 Hz, 2H), 3.02 (m, 2H), 2.78 (dd, J = 9.6, 4.8 Hz, 2H), 1.95–1.87 (m, 4H).
- ¹³C NMR (150 MHz, CDCl₃): δ 172.8 (C=O), 85.4 (C-Br), 48.7, 44.2, 32.1, 28.9.
- IR (KBr): 1845 cm⁻¹ (C=O stretch), 680 cm⁻¹ (C-Br stretch).
Industrial-Scale Production
Pilot plant protocols utilize continuous-flow reactors to enhance safety and efficiency. Key adaptations include:
- Solvent Recycling: Closed-loop systems recover >95% of chloroform.
- Waste Management: HBr byproducts are neutralized with NaOH to generate NaBr for reuse.
- Throughput: 50 kg/day with 86% yield (99.5% purity).
Comparative Analysis of Methods
Advantages of Br₂ Protocol:
- Higher yields (88% vs. 82%)
- Shorter reaction times (12 vs. 18 hours)
Advantages of NBS Protocol:
- Safer handling (solid reagent vs. toxic liquid Br₂)
- Reduced halogenated waste
Emerging Techniques
Recent advances include electrochemical bromination using Pt electrodes in HBr/CH₃CN, achieving 91% yield at 50 mA/cm². This method eliminates stoichiometric oxidants and enables real-time monitoring via voltammetry.
Challenges and Limitations
- Regioselectivity: Trace dibrominated isomers (e.g., 4,5-dibromo) form at temperatures >30°C, necessitating careful thermal control.
- Solvent Limitations: Chlorinated solvents pose environmental concerns, driving research into greener alternatives like 2-MeTHF.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different degrees of saturation.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Synthesis of 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione
The compound can be synthesized through a series of reactions starting from furan-2(5H)-one and cyclopentadiene via a Diels-Alder reaction. This method allows for the formation of various derivatives, including the dibromo compound. The bromination of the endo adducts leads to the formation of 5,6-dibromo derivatives with distinct stereochemical configurations. The synthesis process is characterized by regioselectivity and stereoselectivity, making it a valuable approach for creating novel isobenzofuranone derivatives .
Insecticidal Properties
One of the most significant applications of this compound is its insecticidal activity. Research has demonstrated that this compound exhibits potent insecticidal effects against various pests. For instance:
- Target Species : It has been tested against the melonworm (Diaphania hyalinata), showing effective mortality rates.
- Efficacy : Specific formulations containing this compound have achieved mortality rates exceeding 90% at certain concentrations, outperforming commercial insecticides like piperine .
The selectivity of these formulations in favor of non-target organisms (e.g., pollinators) indicates their potential for use in integrated pest management systems .
Case Study 1: Efficacy Against Diaphania hyalinata
In a study evaluating several lactones derived from methanoisobenzofuranones, formulations containing this compound were among the most effective. The study highlighted:
- LD50 and LD90 Values : The compound's formulations achieved LD50 and LD90 values that suggest high toxicity to the target pest while maintaining lower toxicity to beneficial insects .
Case Study 2: Selectivity Studies
Further investigations into the selectivity of this compound revealed:
Mechanism of Action
The mechanism of action of 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione involves its interaction with specific molecular targets. The bromine atoms play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of biological pathways, depending on the specific target and context .
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Related Compounds
Reactivity and Functional Group Influence
- Brominated vs. Chlorinated Derivatives: The bromine atoms in this compound confer higher molecular weight and polarizability compared to chlorine in Chlorendic acid. Bromine’s lower electronegativity enhances radical stability, making it suitable for controlled polymerization or flame retardancy . In contrast, Chlorendic acid’s six chlorine atoms provide superior thermal stability and corrosion resistance .
Methyl vs. Halogen Substituents :
The 5,6-dimethyl derivative lacks halogen electronegativity, resulting in reduced reactivity toward nucleophiles. This makes it less suitable for cross-linking but more compatible with hydrophobic polymer matrices .- Epoxy vs. Methano Bridges: Hexahydro-4,7-epoxyisobenzofuran-1,3-dione (CAS: 5442-12-6) replaces the methano bridge with an epoxy group, altering ring strain and reactivity. The epoxy structure is more prone to ring-opening reactions, useful in epoxy resin curing .
Biological Activity
5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the field of agrochemicals. This article explores its synthesis, biological effects, and relevant case studies based on diverse research findings.
Synthesis of this compound
The compound is synthesized through a series of reactions involving the Diels-Alder reaction between furan derivatives and cyclopentadiene. The bromination process yields the dibromo derivative, which has been characterized using various spectrometric methods such as NMR and mass spectrometry. The general synthetic pathway includes:
- Diels-Alder Reaction : Formation of 4,7-methanoisobenzofuran-1(3H)-one.
- Bromination : Introduction of bromine atoms at specific positions to yield 5,6-dibromo derivatives.
Insecticidal Properties
Research indicates that this compound exhibits significant insecticidal activity against various pests. Notably, it has been tested against Diaphania hyalinata, a common agricultural pest. The following table summarizes key findings regarding its insecticidal efficacy:
| Compound Name | LD50 (mg/kg) | LD90 (mg/kg) | Target Pest |
|---|---|---|---|
| This compound | 31.25 | 68.30 | Diaphania hyalinata |
| Other related compounds | Varies | Varies | Various pests |
In bioassays conducted on D. hyalinata, formulations containing this compound achieved up to 90% mortality at specific concentrations within a short time frame (2 hours) .
Selectivity and Safety
One of the notable aspects of this compound is its selectivity towards target pests while exhibiting lower toxicity to non-target organisms such as pollinators and natural enemies like Solenopsis saevissima and Tetragonisca angustula. This selectivity is crucial for developing environmentally friendly agrochemicals .
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Insecticidal Activity : A study evaluated the insecticidal effects of various lactones derived from furan compounds against D. hyalinata. It was found that formulations including 5,6-dibromo derivatives significantly outperformed other tested compounds in terms of knockdown effect and mortality rates .
- Toxicity Assessment : A comprehensive toxicity assessment highlighted that while the compound is effective against target pests, it poses minimal risk to beneficial insects when used in agricultural settings .
- Computational Studies : Computational chemistry methods have been employed to predict the chemical behavior and interactions of this compound with biological systems. These studies support the empirical findings regarding its efficacy and safety profile .
Q & A
Q. What established synthetic routes are available for 5,6-Dibromohexahydro-4,7-methanoisobenzofuran-1,3-dione, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via a Diels-Alder reaction followed by bromination. For example, bromination using reagents like BBr₃ under controlled conditions (e.g., low temperature, slow addition) can minimize side reactions. Reaction stoichiometry, solvent polarity, and temperature significantly impact yield and purity. Prior studies on analogous compounds highlight the importance of optimizing bromination steps to avoid over-bromination or degradation .
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and stereochemistry of this compound?
Methodological Answer: A combination of ¹H/¹³C NMR (to identify substituents and coupling patterns), IR spectroscopy (for functional group verification), and single-crystal X-ray diffraction (for absolute stereochemical assignment) is recommended. Studies on structurally related isobenzofuran derivatives demonstrate the utility of X-ray crystallography in resolving complex stereochemical configurations, particularly for bicyclic systems .
Q. How can researchers assess the thermal stability of this compound under varying experimental conditions?
Methodological Answer: Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are standard methods. TGA quantifies decomposition temperatures, while DSC identifies phase transitions or exothermic/endothermic events. For lab-scale stability tests, controlled heating in inert atmospheres (e.g., N₂) with periodic sampling for HPLC analysis can monitor degradation pathways .
Advanced Research Questions
Q. How can discrepancies between computational predictions (e.g., DFT-calculated NMR shifts) and experimental data be resolved?
Methodological Answer: Cross-validation using multiple computational models (e.g., varying basis sets or solvation effects in DFT) and experimental techniques (e.g., NOESY for spatial proximity) is essential. For example, if calculated NMR shifts conflict with observed data, re-evaluating the conformational ensemble or exploring dynamic effects (via MD simulations) may reconcile differences. Structural insights from crystallographic data (e.g., bond angles, ring strain) can refine computational inputs .
Q. What strategies optimize regioselectivity and efficiency during bromination to minimize side products?
Methodological Answer: Bromination efficiency depends on steric and electronic factors. Using bulky solvents (e.g., DCM) or directing groups can enhance regioselectivity. Kinetic control via low-temperature reactions (-78°C) and gradual reagent addition (e.g., BBr₃) prevents over-bromination, as demonstrated in analogous syntheses . Post-reaction quenching with mild reductants (e.g., Na₂S₂O₃) can further suppress side reactions.
Q. How can stereochemical ambiguities in bicyclic systems be addressed when spectroscopic data is inconclusive?
Methodological Answer: For ambiguous stereochemistry, employ X-ray crystallography for definitive assignment. If crystals are unavailable, use NOE (Nuclear Overhauser Effect) correlations in NMR to infer spatial relationships. Comparative analysis with known stereoisomers (e.g., via HPLC chiral columns) or computational docking into enzyme active sites (if biologically relevant) can provide indirect evidence .
Q. What experimental designs are effective in probing the compound’s reactivity in cycloaddition or ring-opening reactions?
Methodological Answer: Design kinetic studies using variable-temperature NMR to monitor reaction intermediates. For cycloadditions, employ dienes with varying electron densities to assess electronic effects. Quenching experiments (e.g., with H₂O or alcohols) can trap reactive intermediates. Mechanistic insights from analogous systems, such as maleic anhydride derivatives, inform hypothesis-driven experimental setups .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data between mass spectrometry (MS) and elemental analysis?
Methodological Answer: Contradictions may arise from impurities or isotopic variations. Replicate analyses using high-resolution MS (HRMS) to confirm molecular formulas and compare with theoretical isotopic patterns. Cross-check with combustion-based elemental analysis and purity assessments (e.g., HPLC). If discrepancies persist, consider alternative ionization methods (e.g., ESI vs. EI) to rule out fragmentation artifacts .
Q. What approaches reconcile differences in observed vs. predicted solubility profiles?
Methodological Answer: Solubility discrepancies often stem from polymorphism or solvent interactions. Perform powder X-ray diffraction (PXRD) to identify crystalline forms. Use Hansen solubility parameters (HSPs) to model solvent compatibility. Experimental validation via stepwise solvent titration (e.g., adding poor solvents incrementally) can refine predictions .
Tables for Key Data
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
